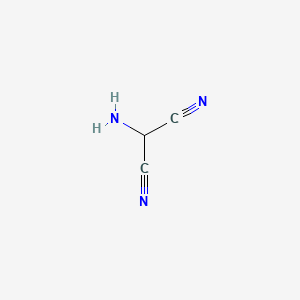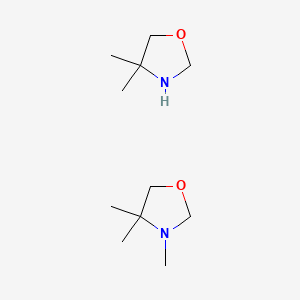
Aminomalononitrile
Übersicht
Beschreibung
Aminomalononitrile is a highly functionalized molecule that contains two nucleophilic centers (-NH₂ and R-CH) and two electrophilic centers (-CN). It is a key intermediate in prebiotic chemistry and has been identified as a common intermediate in the prebiotic chemistry of hydrogen cyanide and formamide . This compound plays a crucial role in the formation of imidazole intermediates, which are precursors of purine and pyrimidine nucleobases .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Aminomalononitrile can be synthesized through the reduction of oximinomalononitrile or phenazomalononitrile using unoxidized aluminum, zinc in acid media, potassium dithionite, or sodium dithionite . The reaction mixture is externally cooled until the initial exothermic reaction is substantially complete. The this compound formed is often isolated as a salt such as the hydrochloride, hydrobromide, or toluenesulfonate .
Industrial Production Methods: The industrial production of this compound involves the reduction of oximinomalononitrile using amalgamated aluminum in tetrahydrofuran under controlled temperature conditions . The reaction is typically carried out in a round-bottomed flask equipped with a stirrer, thermometer, and powder funnel. The mixture is cooled using a dry ice-acetone bath to maintain the temperature between -15°C to -30°C .
Analyse Chemischer Reaktionen
Types of Reactions: Aminomalononitrile undergoes various types of reactions, including:
Oxidation: this compound can be oxidized to form imidazole intermediates.
Reduction: It can be reduced to form diaminomaleononitrile.
Substitution: this compound can undergo substitution reactions to form amino imidazole carbonitrile derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as unoxidized aluminum and zinc in acid media are commonly used.
Substitution: Substitution reactions often involve the use of formic acid as a simple C-1 donor reagent.
Major Products Formed:
Oxidation: Imidazole intermediates.
Reduction: Diaminomaleononitrile.
Substitution: Amino imidazole carbonitrile derivatives.
Wissenschaftliche Forschungsanwendungen
Aminomalononitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of imidazole and purine derivatives.
Biology: this compound-based coatings are used in surface functionalization for bio-applications.
Medicine: this compound derivatives have shown significant activity against influenza A virus.
Industry: It is used in the preparation of films and materials with unique polymeric structures.
Wirkmechanismus
Aminomalononitrile exerts its effects through the formation of imidazole intermediates, which are precursors of purine and pyrimidine nucleobases . The molecular targets and pathways involved include the prebiotic chemistry of hydrogen cyanide and formamide, leading to the synthesis of complex heterocyclic derivatives . The polymerization of this compound involves dehydrocyanation and deamination processes .
Vergleich Mit ähnlichen Verbindungen
Iminoacetonitrile: A dimer of hydrogen cyanide.
Diaminomaleononitrile: A tetramer of hydrogen cyanide.
Comparison: Aminomalononitrile is unique due to its dual nucleophilic and electrophilic centers, allowing it to participate in a wide range of chemical reactions . Unlike iminoacetonitrile and diaminomaleononitrile, this compound plays a crucial role in the formation of imidazole intermediates, which are essential for the synthesis of purine and pyrimidine nucleobases .
Eigenschaften
IUPAC Name |
2-aminopropanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3/c4-1-3(6)2-5/h3H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDKXRIMUVUELI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C(C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40199760 | |
| Record name | Aminomalononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
81.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5181-05-5 | |
| Record name | Aminomalononitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005181055 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aminomalononitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Methanesulfonamide, N-[2-[(4-amino-3-methylphenyl)ethylamino]ethyl]-](/img/structure/B1212205.png)
![4-[N-(4,5-dihydro-1H-imidazol-2-ylmethyl)-4-methylanilino]phenol](/img/structure/B1212206.png)

